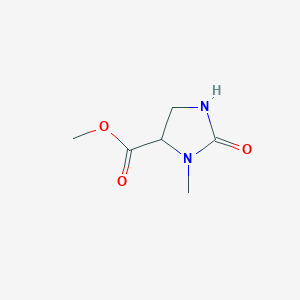

Methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate

カタログ番号 B8350921

分子量: 158.16 g/mol

InChIキー: KMEKWEJDCLQCGK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07932282B2

Procedure details

A solution of 5-methyl 1-(phenylmethyl)2-oxo-1,5-imidazolidinedicarboxylate (5 g, 18 mmol) (prepared as described in step (i) of Example 1, starting from (4S)-2-oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid) in dimethylformamide (27 ml) was added dropwise to a suspension of sodium hydride (60% in oil, 0.72 g, 18 mmol) in dimethylformamide (45 ml) at 0° C. under an argon atmosphere. The cooling bath was removed and the mixture stirred under argon for 1 hr then treated with methyl iodide (5.6 ml). The mixture was stirred at 22° C. for a further 18 hrs and then reduced in vacuo to give a residue which was partitioned between ethyl acetate (250 ml) and brine (75 ml). The organic layer was separated, using a hydrophobic frit, and then reduced in vacuo to give an orange oil. The oil was purified flash-silica gel column chromatography, eluting with 30% ethyl acetate in hexanes (3 column volumes) and then with a 30-70% gradient of ethyl acetate in hexanes (10 column volumes), to give 4-methyl 1-(phenylmethyl)3-methyl-2-oxo-1,4-imidazolidinedicarboxylate (3.65 g) as a colourless oil. (ii) 4-Methyl 1-(phenylmethyl)3-methyl-2-oxo-1,4-imidazolidinedicarboxylate (3.65 g, 12.5 mmol) was dissolved in methanol (300 ml) and hydrogenated in the presence of 10% palladium on carbon (0.5 g). The mixture was stirred for 18 hrs at 22° C., then filtered and reduced in vacuo to give methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (1.90 g) as a white solid which was used in the next step without further purification. (iii) Methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (0.150 g, 0.948 mmol) was dissolved in a 3:2 mixture of tetrahydrofuran and water respectively (2.5 ml) and cooled to 0° C. The mixture was then treated with lithium hydroxide (0.068 g, 2.84 mmol) and stirred with ice/water cooling for a further 5 hrs. The mixture was acidified to pH1 by addition of 2N hydrochloric acid (3 ml) and the resulting mixture was then reduced in vacuo to give 3-methyl-2-oxo-4-imidazolidinecarboxylic acid as a white solid (0.260 g) which was used without any further purification.

Quantity

0.15 g

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH:6]([C:7]([O:9]C)=[O:8])[CH2:5][NH:4][C:3]1=[O:11].[OH-].[Li+].Cl>O1CCCC1.O>[CH3:1][N:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][NH:4][C:3]1=[O:11] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.15 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(NCC1C(=O)OC)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0.068 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Li+]

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was used in the next step without further purification

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C(NCC1C(=O)O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.26 g | |

| YIELD: CALCULATEDPERCENTYIELD | 190.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |